N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide is a synthetic organic compound that features a thiophene ring substituted with an acetyl group and an ethyl chain, which is further connected to a bromobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acetylation: The thiophene ring is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Attachment of the Ethyl Chain: The acetylated thiophene is reacted with an ethylating agent, such as ethyl bromide, under basic conditions.
Formation of the Bromobenzamide Moiety: The final step involves the coupling of the ethylated thiophene with 3-bromobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide can undergo various chemical reactions, including:
Substitution: The bromine atom in the benzamide moiety can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Alcohol derivatives of the acetyl group
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide depends on its specific application:
Medicinal Chemistry: It may exert its effects by interacting with specific enzymes or receptors, modulating their activity and leading to therapeutic outcomes.
Material Science: In electronic applications, the compound’s thiophene ring can facilitate charge transport and improve the performance of electronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-bromothiophene share structural similarities with N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide.
Benzamide Derivatives: Compounds such as 3-bromobenzamide and N-ethylbenzamide are structurally related.
Uniqueness
This compound is unique due to its combination of a thiophene ring with an acetyl group and a bromobenzamide moiety, which imparts distinct chemical and physical properties that can be leveraged in various applications .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2S/c1-10(18)14-6-5-13(20-14)7-8-17-15(19)11-3-2-4-12(16)9-11/h2-6,9H,7-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCJGFVBGZACGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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